"3-Methyl-2Z-hexenoic acid" fundamental properties
"3-Methyl-2Z-hexenoic acid" fundamental properties
Technical Guide & Whitepaper
Executive Summary
3-Methyl-2Z-hexenoic acid (Z-3M2H) is the primary volatile organic compound responsible for the characteristic hircine (goat-like) note of human axillary malodor. Unlike its geometric isomer (E-3M2H), the Z-isomer possesses a significantly lower olfactory threshold and higher potency, making it the critical target for deodorant efficacy testing and microbiome modulation strategies.
This guide provides a comprehensive technical analysis of Z-3M2H, covering its physicochemical properties, unique bacterial biosynthetic pathway, olfactory pharmacology via the OR7D4 receptor, and protocols for its stereoselective synthesis and analytical quantification.
Physicochemical Characterization
Z-3M2H is a short-chain, branched unsaturated fatty acid. Its bioactivity is strictly stereodependent; the Z (cis) configuration is the dominant odorant, whereas the E (trans) isomer is often associated with "schizophrenic sweat" in older, controversial literature and has a distinct, less potent odor profile.
Table 1: Fundamental Properties
| Property | Data |
| IUPAC Name | (2Z)-3-Methylhex-2-enoic acid |
| Common Name | Z-3M2H |
| CAS Number (Z-isomer) | 54068-86-9 |
| CAS Number (E-isomer) | 27960-21-0 |
| Molecular Formula | C₇H₁₂O₂ |
| Molecular Weight | 128.17 g/mol |
| pKa (Predicted) | ~4.8 - 5.2 |
| LogP | ~2.2 |
| Solubility | Soluble in alcohols, chloroform, DMSO; low solubility in water.[1] |
| Olfactory Threshold | High potency (ppb range); distinct "cumin-like" or "sweaty" note. |
Biosynthetic Pathway & Microbiome Interaction
Z-3M2H is not secreted directly by human apocrine glands. Instead, it is generated via a symbiotic mechanism involving the host transport system and the axillary microbiome.
The Precursor Transport Mechanism
The human host secretes a non-odorous, water-soluble precursor: Nα-(3-methyl-2-hexenoyl)-glutamine (HMHA-Gln) . This conjugate is transported into the axillary fossa via the ABCC11 (MRP8) apical efflux transporter.
-
Genetic Relevance: A Single Nucleotide Polymorphism (SNP) in the ABCC11 gene (538G>A) determines odor production. Homozygous carriers of the A allele (AA genotype), common in East Asian populations, produce dry earwax and virtually no axillary odor because the transporter is non-functional, preventing precursor secretion.
Bacterial Enzymatic Cleavage
Once in the axilla, the precursor is metabolized by resident Corynebacterium species (specifically C. striatum, C. jeikeium, and C. kroppenstedtii). These bacteria possess a specific zinc-dependent metalloprotease, N-acyl-glutamine aminoacylase (AgaA) , which cleaves the glutamine moiety, releasing the volatile free acid Z-3M2H.
Figure 1: The symbiotic generation of Z-3M2H. The host provides the precursor via ABCC11; the bacterial enzyme AgaA liberates the odorant.
Olfactory Pharmacology
The perception of Z-3M2H is mediated by a specific G-protein coupled receptor (GPCR) in the olfactory epithelium: OR7D4 .
-
Ligand Specificity: OR7D4 is highly selective for androstenone and related short-chain fatty acids like Z-3M2H.
-
Genetic Variation: Polymorphisms in the OR7D4 gene (e.g., R88W, T133M) significantly alter human sensitivity to this compound. Individuals with the "WM" variant often perceive Z-3M2H as less intense or chemically different (e.g., "sweet" or "vanilla-like") compared to "RT" homozygotes who perceive the characteristic offensive "sweat/urine" odor.
Synthetic Methodology: Stereoselective Synthesis
Synthesis of the pure Z-isomer is critical for accurate olfactory testing, as commercial standards are often E/Z mixtures. The Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction is the gold standard for Z-selective olefination.
Protocol: Still-Gennari Olefination
Objective: Synthesize (Z)-3-methyl-2-hexenoic acid ethyl ester, followed by hydrolysis.
-
Reagents:
-
Aldehyde: 2-Pentanone (or 2-Pentanone equivalent precursor like 2-oxopentanoate if accessing acid directly, but standard route uses aldehyde/ketone coupling). Correction: To get the 3-methyl-2-hexenoic skeleton, one typically reacts 2-pentanone with a phosphonate. However, HWE works best on aldehydes. A more robust route for trisubstituted Z-alkenes involves using bis(trifluoroethyl) phosphonoacetate with 2-pentanone .
-
-
Step-by-Step:
-
Deprotonation: Dissolve bis(2,2,2-trifluoroethyl) phosphonoacetate (1.0 eq) and 18-crown-6 (1.0 eq) in dry THF at -78°C. Add KHMDS (Potassium hexamethyldisilazide, 1.0 eq) dropwise.
-
Addition: Add 2-Pentanone (1.0 eq) slowly to the ylide solution at -78°C.
-
Reaction: Stir for 1-2 hours while maintaining low temperature to kinetically favor the Z-isomer.
-
Quench: Quench with saturated NH₄Cl solution.
-
Hydrolysis: Saponify the resulting ethyl ester using LiOH in THF/Water (1:1) at ambient temperature to yield the free acid without isomerizing the double bond.
-
Figure 2: Stereoselective synthesis workflow using Still-Gennari modification to ensure Z-isomer dominance.
Analytical Protocol: GC-MS Quantification
Direct analysis of free fatty acids is challenging due to peak tailing. Derivatization or specialized columns are required.
Method A: Free Acid Analysis (Direct)
-
Column: FFAP (Free Fatty Acid Phase) or chemically bonded PEG (e.g., DB-WAX UI).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Temp Program: 50°C (1 min) → 10°C/min → 240°C (5 min).
-
Detection: MS (SIM mode). Target ions: m/z 128 (M+), 87, 43.
-
Advantage: No derivatization artifacts.
-
Disadvantage: Requires extremely inert flow path.
Method B: Derivatization (Methyl Ester)
-
Reagent: TMS-diazomethane or BF3-Methanol.
-
Protocol:
-
Extract sweat/sample with diethyl ether.
-
Add 50 µL derivatization reagent. Incubate 30 min at 60°C.
-
Analyze as Methyl 3-methyl-2-hexenoate.
-
-
Differentiation: The Z and E methyl esters are separable on non-polar columns (e.g., DB-5MS), with the Z-isomer typically eluting earlier.
References
-
Natsch, A. et al. (2003). "Isolation of a bacterial enzyme releasing axillary malodor from odorless precursors."[2][3] Journal of Biological Chemistry.
-
Starkenmann, C. et al. (2005). "Structure-activity relationships of precursors of human axillary odors." Chemical Senses.
-
Martin, A. et al. (2010). "A functional ABCC11 allele is essential in the biochemical formation of human axillary odor." Journal of Investigative Dermatology.
-
Keller, A. et al. (2007). "Genetic variation in a human odorant receptor alters odour perception."[4][5] Nature.
-
Still, W.C. & Gennari, C. (1983). "Direct synthesis of Z-unsaturated esters." Tetrahedron Letters.
-
PubChem Compound Summary. "3-Methyl-2Z-hexenoic acid (CID 44256498)."
Sources
- 1. 3-METHYL-2-HEXENOIC ACID | 27960-21-0 [chemicalbook.com]
- 2. A specific bacterial aminoacylase cleaves odorant precursors secreted in the human axilla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genetic Variation of an Odorant Receptor OR7D4 and Sensory Perception of Cooked Meat Containing Androstenone | PLOS One [journals.plos.org]
- 5. neurosciencenews.com [neurosciencenews.com]
